[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea
CAS No.:
Cat. No.: VC17526068
Molecular Formula: C7H11N5O2
Molecular Weight: 197.19 g/mol
* For research use only. Not for human or veterinary use.
![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea -](/images/structure/VC17526068.png)
Specification
Molecular Formula | C7H11N5O2 |
---|---|
Molecular Weight | 197.19 g/mol |
IUPAC Name | 2-(3-amino-4-methylpyrazol-1-yl)-N-carbamoylacetamide |
Standard InChI | InChI=1S/C7H11N5O2/c1-4-2-12(11-6(4)8)3-5(13)10-7(9)14/h2H,3H2,1H3,(H2,8,11)(H3,9,10,13,14) |
Standard InChI Key | UULYVXLBSRXPJZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN(N=C1N)CC(=O)NC(=O)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with an acetylurea group (-NH-CO-NH₂) and at the 3- and 4-positions with amino (-NH₂) and methyl (-CH₃) groups, respectively. This configuration introduces both hydrophilic (urea, amino) and hydrophobic (methyl) domains, influencing its reactivity and interactions with biological targets.
The molecular formula is C₇H₁₀N₆O₂, with a molecular weight of 210.20 g/mol . Key structural identifiers include:
Property | Value |
---|---|
SMILES | CC1=C(N)N(NC(=O)N)C(=N1)CC(=O)N |
InChI Key | PZMXDLWWQHYXGY-UHFFFAOYSA-N |
Topological Polar Surface Area (TPSA) | 86.93 Ų |
LogP (Consensus) | 0.26 |
Spectral and Crystallographic Data
While crystallographic data for the 4-methyl derivative remains unpublished, infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous compounds reveal:
-
¹H NMR (300 MHz, CDCl₃): δ 0.93 (t, 3H, CH₃), 2.54 (t, 2H, CH₂), 4.06 (s, 3H, N-CH₃), 7.05–8.27 (m, aromatic protons) .
-
IR (KBr): Peaks at 3320 cm⁻¹ (N-H stretch, urea), 1650 cm⁻¹ (C=O), and 1540 cm⁻¹ (pyrazole ring).
Synthesis and Optimization
Reaction Pathways
The synthesis involves three primary steps (Fig. 1):
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or β-keto esters.
-
Acetylation: Reaction with acetic anhydride to introduce the acetyl group.
-
Urea Condensation: Treatment with urea under basic conditions (e.g., triethylamine) to form the acetylurea moiety .
-
Dissolve 3-amino-4-methylpyrazole (0.10 mol) in ethyl acetate (200 mL) with triethylamine (0.23 mol).
-
Add acetyl chloride (0.11 mol) at 0–5°C, then stir at 25°C for 2 hours.
-
Quench with water, extract, and recrystallize from ethyl acetate/petroleum ether.
Yield: 87–95% .
Reaction Conditions and Byproducts
-
Temperature: 0–25°C prevents decomposition of the acetyl intermediate.
-
Solvents: Ethyl acetate or dichloromethane optimizes solubility and minimizes side reactions.
-
Byproducts: Unreacted starting materials and over-acetylated derivatives (mitigated via controlled stoichiometry) .
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
Property | Value |
---|---|
Water Solubility | 7.75 mg/mL (ESOL) |
LogS (Ali) | -1.9 |
GI Absorption | High |
Blood-Brain Barrier | Non-permeant |
The compound’s moderate solubility and high GI absorption suggest oral bioavailability, though its inability to cross the blood-brain barrier limits neurological applications .
Metabolic Stability
-
Cytochrome P450 Interactions: No inhibition of CYP1A2, CYP2C19, CYP2D6, or CYP3A4 isoforms .
-
Half-Life: Predicted >6 hours in human plasma (analog data).
Biological Activity and Mechanisms
Anticancer Activity
In prostate cancer cell lines (e.g., LNCaP), structural analogs inhibit proliferation via:
-
Androgen Receptor Antagonism: Competitive binding to the ligand-binding domain (IC₅₀ = 1.2 μM).
-
Apoptosis Induction: Upregulation of caspase-3/7 by 3.5-fold at 10 μM.
Anti-Inflammatory Effects
In murine macrophages (RAW264.7), analogs reduce TNF-α and IL-6 production by 60–70% at 50 μM, likely through NF-κB pathway suppression.
Applications in Medicinal Chemistry
Lead Compound Optimization
The methyl group at the 4-position enhances metabolic stability compared to chloro-substituted analogs, as evidenced by:
-
Microsomal Stability: 85% remaining after 1 hour (vs. 45% for 4-chloro analog).
-
Plasma Protein Binding: 92% (lower than 4-chloro’s 96%), improving free fraction .
Prodrug Development
The acetylurea moiety serves as a protease-sensitive linker for antibody-drug conjugates (ADCs), enabling targeted delivery to tumors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume